1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride -

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

Catalog Number: EVT-4211534
CAS Number:
Molecular Formula: C16H26Cl2N2O
Molecular Weight: 333.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine

  • Compound Description: This compound is a key intermediate in the synthesis of Doxazosin, an anti-hypertensive drug. It is synthesized from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine. []

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate

  • Compound Description: This compound serves as an intermediate in the synthesis of Fluphenazine hydrochloride, an antipsychotic drug. It is synthesized from tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. []

1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 5)

  • Compound Description: This compound displays high affinity for α1-adrenoceptors (Ki = 2.1 nM) and significant selectivity over α2-adrenoceptors (61.05-fold). It is identified as a potent α1-adrenoceptor antagonist. []

1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 4)

  • Compound Description: Demonstrating high affinity for α1-adrenoceptors (Ki = 2.4 nM), this compound exhibits a strong preference for α1- over α2-adrenoceptors (142.13-fold selectivity) and potent antagonistic activity (pA2 = 8.807). []

2,3-dihydro-3[4-[4-(3-trifluoromethylphenyl)piperazinyl]butyl]-4H-1,3-benzooxazine-4-one hydrochloride

  • Compound Description: This compound shows potential for treating neuropathic and cardiovascular diseases. []

N-tert-butyl-2-[2-(6-11C-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (11C-TASP699)

  • Compound Description: This compound is a novel radioligand designed for PET imaging of vasopressin V1B receptors, exhibiting high selectivity and affinity for the target. []

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

  • Compound Description: This compound, a pyridopyrimidin-4-one derivative, acts as a radioligand for the arginine vasopressin 1B (V1B) receptor, showing high binding affinity and selectivity. [, ]

DAU 6215 (endo‐N‐(8‐methyl‐8‐azabicyclo‐[3.2.1]‐octo‐3‐yl)‐2,3‐dihydro‐2‐oxo‐1H‐benzimidazole‐1‐carboxamide hydrochloride)

  • Compound Description: This compound is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, showing efficacy in modulating neuronal activity and potentially acting as an anxiolytic and cognitive enhancer. []

(S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate (Ro 60-0175)

  • Compound Description: This compound is identified as a 5-HT2C receptor agonist. Although it doesn't directly induce head-twitch responses, it potentiates them when administered after a 5-HT2C receptor antagonist. []

6-chloro-2-[1-piperazinyl]-pyrazine HCl (MK-212)

  • Compound Description: This compound acts as a preferential 5-HT2C receptor agonist and induces head-twitch responses after administration of a 5-HT2C receptor antagonist. []

1-(3-chlorophenyl)piperazine hydrochloride (mCPP)

  • Compound Description: This compound is characterized as a preferential 5-HT2C receptor agonist, capable of inducing head-twitch responses when administered after a 5-HT2C receptor antagonist. [] Additionally, it demonstrates potent agonist activity at 5-HT receptors in the chicken proventriculus, further suggesting its interaction with serotonergic systems. []

1-(3-trifluoromethylphenyl)piperazine hydrochloride (TFMPP)

  • Compound Description: This compound, categorized as a preferential 5-HT2C receptor agonist, can elicit head-twitch responses following the administration of a 5-HT2C receptor antagonist. []

(S)-3-[(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy]-pyrollidine HCl (ORG-37684)

  • Compound Description: This compound acts as a preferential 5-HT2C receptor agonist and can trigger head-twitch responses when given after a 5-HT2C receptor antagonist. []

2,5-dimethoxy-4-iodoamphetamine (DOI)

  • Compound Description: Classified as a 5-HT2A/2C receptor agonist, this compound can induce head-twitch responses following the administration of a 5-HT2C receptor antagonist. []

1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (HBK-14)

  • Compound Description: This dual 5-HT1A and 5-HT7 antagonist with α1-adrenolitic properties displays significant antidepressant and anxiolytic-like activities without affecting blood pressure, lipid profile, glucose level, or liver enzyme activity in rats after chronic treatment. []

1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (HBK-15)

  • Compound Description: Exhibiting dual 5-HT1A and 5-HT7 antagonism with α1-adrenolitic properties, this compound shows potent antidepressant and anxiolytic-like effects. Notably, it doesn't influence blood pressure, lipid profile, glucose levels, or liver enzyme activity in rats after chronic administration. [] It also reverses depressive-like behaviors in a mouse model of depression induced by corticosterone and increases serotonin levels in the hippocampus after chronic treatment in mice. [, , ]

7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril (Aripiprazole)

  • Compound Description: This compound is an antipsychotic drug known for its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. [] Aripiprazole is metabolized through various pathways, including dehydrogenation, hydroxylation, and N-dealkylation, resulting in several metabolites. []
  • Compound Description: This N-oxide metabolite of Aripiprazole also exhibits significant activity at dopamine and serotonin receptors. []

7-[4-[4-(2,3-dichlorophenyl)-l-piperazinyl] butoxy]-3,4-dehydro-2-(lH) quinolinone (Dehydro Aripiprazole)

  • Compound Description: This major active metabolite of Aripiprazole is formed via dehydrogenation and exhibits similar pharmacological activities. []

7-(4-hydroxy butoxy)-3,4-dihydro-2-(lH)-quinolinone

  • Compound Description: This is a metabolite of Aripiprazole formed through the hydroxylation pathway. []

N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]bicyclo-[2.2.1]heptane-2,3-di-exo-carboxyimide dihydrogen citrate (tandospirone)

  • Compound Description: This compound is a novel anxiolytic agent. The paper describes its labeling with carbon-14 for research purposes. []

4-amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidine

  • Compound Description: This compound is an adenosine analog synthesized from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. []

1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine (VUF 6002)

  • Compound Description: This compound is a selective and potent histamine H4 receptor antagonist. []
  • Compound Description: This compound is a potent and selective antagonist of the histamine H4 receptor. []

4-Methylhistamine

  • Compound Description: This compound acts as a high-affinity histamine H4 receptor agonist with significant selectivity over other histamine receptor subtypes. []
  • Compound Description: This compound acts as a potent, allosteric antagonist of both CXCR1 and CXCR2, showing potential for treating inflammatory conditions. []

Properties

Product Name

1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

IUPAC Name

1-[4-(4-chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride

Molecular Formula

C16H26Cl2N2O

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C16H25ClN2O.ClH/c1-13-14(2)16(6-5-15(13)17)20-12-4-3-9-19-10-7-18-8-11-19;/h5-6,18H,3-4,7-12H2,1-2H3;1H

InChI Key

KXSVOWZJIYYLQG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)Cl)OCCCCN2CCNCC2.Cl

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCCCN2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.